N-methyl-3-(5-(1-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide

Description

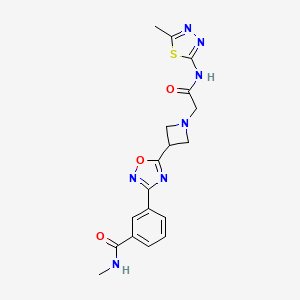

This compound features a benzamide core linked to a 1,2,4-oxadiazole ring, which is further connected to an azetidine (4-membered nitrogen heterocycle). The azetidine bears a side chain containing a 5-methyl-1,3,4-thiadiazol-2-ylamino group.

Formation of the 1,3,4-thiadiazole or 1,2,4-oxadiazole ring via cyclization reactions (e.g., hydrazide-aldehyde condensations or reactions with active methylene compounds) .

Introduction of the azetidine ring via nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

N-methyl-3-[5-[1-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O3S/c1-10-22-23-18(29-10)20-14(26)9-25-7-13(8-25)17-21-15(24-28-17)11-4-3-5-12(6-11)16(27)19-2/h3-6,13H,7-9H2,1-2H3,(H,19,27)(H,20,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEURAQVTFNVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-3-(5-(1-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a complex compound that incorporates several pharmacologically relevant moieties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The compound under investigation features a unique combination of thiadiazole , oxadiazole , and azetidine structures, which are known for their diverse biological activities. Thiadiazoles and oxadiazoles have been extensively studied for their antimicrobial , anticancer , and antioxidant properties. The presence of these functional groups in the compound suggests significant potential for various therapeutic applications.

2. Synthesis and Characterization

The synthesis of this compound involves multiple steps:

- Formation of Thiadiazole : 5-Methyl-1,3,4-thiadiazole is synthesized through the reaction of appropriate precursors under controlled conditions.

- Azetidine Ring Formation : The azetidine moiety is constructed via cyclization reactions involving suitable amines.

- Final Coupling : The final compound is obtained through coupling reactions that link the thiadiazole and azetidine components with a benzamide structure.

Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

3.1 Antimicrobial Activity

Research indicates that compounds containing thiadiazole and oxadiazole frameworks exhibit potent antimicrobial properties. For instance, derivatives with electron-withdrawing groups at specific positions have shown enhanced activity against various Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| D-16 | 0.008 | Antibacterial |

| D-4 | 0.030 | Antifungal |

The above table illustrates the minimum inhibitory concentration (MIC) values for selected derivatives related to the compound .

3.2 Anticancer Activity

Studies on related compounds suggest that those with a similar structural framework demonstrate significant anticancer activity against cell lines such as MCF-7 (breast cancer) . The presence of specific substituents influences the overall bioactivity:

| Substituent Type | Activity Level |

|---|---|

| Electron-donating | High |

| Electron-withdrawing | Moderate |

The structure–activity relationship (SAR) indicates that modifications to the substituents can enhance or reduce biological efficacy.

3.3 Antioxidant Potential

The antioxidant capacity of compounds incorporating thiadiazole has been documented in various studies. These compounds scavenge free radicals effectively and protect cellular components from oxidative stress .

Case Study 1: Thiadiazole Derivatives in Cancer Treatment

A study evaluated a series of thiadiazole derivatives for their cytotoxic effects on glioblastoma cells. The results demonstrated that certain derivatives induced apoptosis in cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation assessed the antimicrobial properties of azetidine-containing compounds against resistant bacterial strains. The findings revealed promising results against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of these compounds in treating resistant infections .

5. Conclusion

This compound exhibits significant biological activity across various domains including antimicrobial, anticancer, and antioxidant effects. Future research should focus on optimizing its pharmacological profiles through structural modifications and exploring its mechanisms of action in greater detail.

Comparison with Similar Compounds

Key Research Findings

Role of Heterocycles :

- The 1,3,4-thiadiazole and 1,2,4-oxadiazole rings act as bioisosteres, improving metabolic stability and enzyme-binding affinity .

- Azetidine’s ring strain may enhance reactivity or target interactions in the target compound, though this requires validation .

Synthesis Optimization :

- Microwave-assisted methods reduce reaction times (3–8 hours vs. conventional 5–10 hours) for related compounds .

- Active methylene compounds (e.g., acetylacetone) facilitate cyclization reactions in thiadiazole derivatives .

Structure-Activity Relationships (SAR) :

Q & A

Basic: What synthetic strategies are commonly employed for preparing N-methyl-3-(5-(1-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide?

Methodological Answer:

The synthesis involves multi-step reactions, often starting with the formation of key heterocyclic cores (e.g., 1,3,4-thiadiazole and 1,2,4-oxadiazole). For example:

- Step 1: Condensation of substituted benzamides with thiosemicarbazide to form the thiadiazole ring .

- Step 2: Cyclization of intermediate hydrazide derivatives with nitriles or carboxylic acids under reflux conditions (e.g., ethanol, HCl catalysis) to construct the oxadiazole moiety .

- Step 3: Introduction of the azetidine group via nucleophilic substitution or coupling reactions, often using 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl precursors .

Critical parameters include solvent choice (e.g., ethanol, DMF), temperature control (60–100°C), and catalysts (e.g., H₂SO₄ for cyclization). Purity is ensured via recrystallization or column chromatography .

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

Rigorous characterization requires:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and ring connectivity (e.g., δ 7.5–8.5 ppm for aromatic protons in benzamide) .

- Infrared Spectroscopy (IR): Peaks at ~1650–1700 cm⁻¹ for amide C=O and ~1250 cm⁻¹ for C-N in thiadiazole .

- Mass Spectrometry (MS): High-resolution MS to validate molecular weight (e.g., [M+H]+ ions) .

- X-ray Crystallography (if applicable): Resolve ambiguous stereochemistry or confirm azetidine ring conformation .

Advanced: How can researchers optimize the cyclization step during oxadiazole formation to improve yield?

Methodological Answer:

Optimization strategies include:

- Reagent Selection: Use carbodiimides (e.g., DCC) or POCl₃ as dehydrating agents to enhance cyclization efficiency .

- Solvent Screening: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity, while ethanol facilitates precipitation for easier isolation .

- Temperature Gradients: Gradual heating (e.g., 70°C → 100°C) minimizes side reactions like hydrolysis .

- In-situ Monitoring: TLC or HPLC tracks intermediate conversion; yields >75% are achievable with iterative adjustments .

Advanced: How can discrepancies in biological activity data between structural analogs be resolved?

Methodological Answer:

Contradictions in activity (e.g., anticancer vs. antimicrobial) arise from substituent effects. Systematic approaches include:

- SAR Analysis: Compare analogs with varying substituents (Table 1). For example:

| Compound Substituent | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 5-Methyl-thiadiazole | Anticancer (2.3 µM) | |

| 4-Methoxy-benzamide | Antimicrobial (15 µM) | |

| Chlorine at R₃ position | Pro-apoptotic (1.8 µM) |

- Computational Modeling: Dock compounds into target proteins (e.g., PARP-1 for anticancer activity) to identify binding-affinity drivers .

- Dose-Response Validation: Repeat assays under standardized conditions (e.g., fixed cell lines, incubation times) to minimize variability .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

SAR studies involve:

- Fragment-Based Design: Synthesize derivatives with incremental modifications (e.g., substituting thiadiazole with oxadiazole or altering azetidine ring size) .

- Biological Profiling: Test analogs against a panel of targets (e.g., kinases, caspases) to map activity trends .

- Electron-Withdrawing/Donating Groups: Introduce groups like -NO₂ or -OCH₃ to modulate electronic properties and solubility (logP values <3.5 correlate with better bioavailability) .

- Metabolic Stability Assays: Microsomal stability studies (e.g., human liver microsomes) identify metabolically labile sites (e.g., oxadiazole cleavage) for further optimization .

Advanced: How can researchers address low solubility during in vitro assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked morpholine) that improve solubility and release the active form intracellularly .

- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.